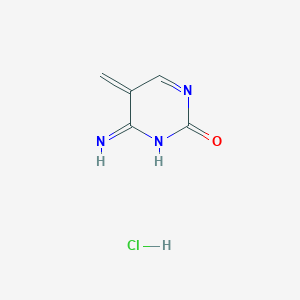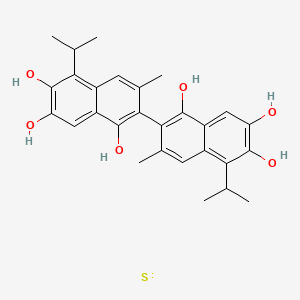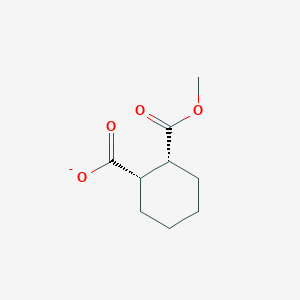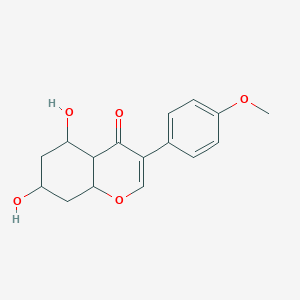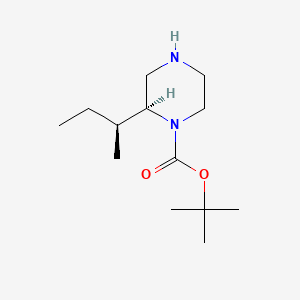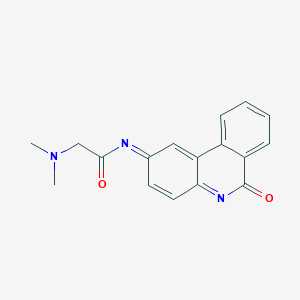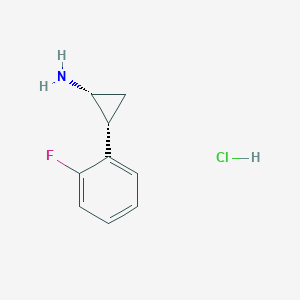![molecular formula C13H12N2O2 B12356595 N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . . This compound is of interest due to its unique structure, which includes a pyridine ring and an oxime functional group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(4-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group, yielding different derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzaldehyde moiety is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared with similar compounds such as:
Benzaldehyde oxime: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-carboxaldehyde oxime: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-(4-pyridinylmethoxy)benzaldehyde: Precursor to the compound, lacks the oxime group, limiting its biological activity.
The uniqueness of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine lies in its combination of the pyridine ring and oxime group, providing a versatile platform for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
(NE)-N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2/b15-9+ |
InChI-Schlüssel |
QJAUVMPFIUMOLH-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)/C=N/O |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
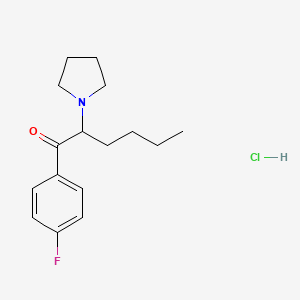

![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
